molecular formula C13H13FN2 B060406 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole CAS No. 180161-14-2

6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Cat. No. B060406
Key on ui cas rn: 180161-14-2
M. Wt: 216.25 g/mol
InChI Key: FBWKDFSEFVFKFY-UHFFFAOYSA-N
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Patent
US06610712B2

Procedure details

A solution of 6-fluoroindole (2 g, 15 mmol) and 4-piperidone (3 g, 19.6 mmol) in 2 N solution of KOH in MeOH (60 mL) was stirred at reflux for 72 h. The mixture was concentrated to ¼ volume, diluted with H20 and filtered affording 2.5 g (77%) as a pale yellow solid: mp 202-204° C.; MS (APCI) m/z 217 [M+H]+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[CH:7][NH:8]2)=[CH:4][CH:3]=1.[NH:11]1[CH2:16][CH2:15][C:14](=O)[CH2:13][CH2:12]1.[OH-].[K+]>CO>[F:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([C:14]3[CH2:15][CH2:16][NH:11][CH2:12][CH:13]=3)=[CH:7][NH:8]2)=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC1=CC=C2C=CNC2=C1
Name
Quantity
3 g
Type
reactant
Smiles
N1CCC(CC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
solution
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
60 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 72 h
Duration
72 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
ADDITION
Type
ADDITION
Details
diluted with H20
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
affording 2.5 g (77%) as a pale yellow solid

Outcomes

Product
Name
Type
Smiles
FC1=CC=C2C(=CNC2=C1)C=1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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